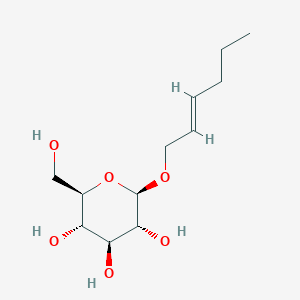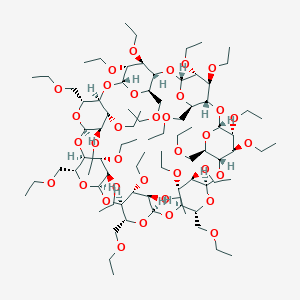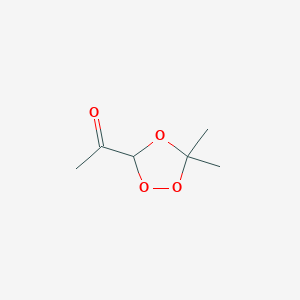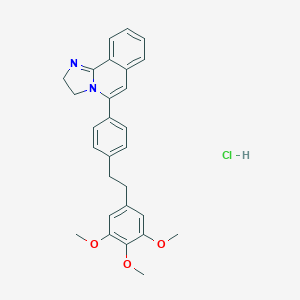
2-Hexenyl-beta-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexenyl-beta-glucopyranoside is a natural compound that belongs to the class of glucosides. It is commonly found in various plants, fruits, and vegetables, such as cucumber, tomato, and apple. This compound has been extensively studied for its potential applications in the food and pharmaceutical industries due to its unique biochemical and physiological properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Studies
Chemoenzymatic Synthesis : A study demonstrated the successful chemoenzymatic synthesis of various glucopyranosides, including (Z)-3-hexenyl β-D-glucoside, a compound structurally similar to 2-hexenyl-beta-glucopyranoside, using immobilized β-glucosidase. This process highlights the potential for synthesizing structurally similar compounds for diverse applications (Akita et al., 2005).
Natural Occurrence and Structure Elucidation : In a study of Codonopsis javanica roots, a compound closely related to 2-hexenyl-beta-glucopyranoside was identified and structurally characterized. This indicates the natural occurrence of similar compounds in plant species, with potential applications in phytochemistry and natural product research (Phan et al., 2020).
Medicinal and Biological Research
Enzymatic Activity Studies : The enzymatic properties of various β-glucosidases have been explored using substrates like p-nitrophenyl β-glucopyranoside and other glucosides, providing insights into enzyme-substrate interactions and potential medical applications (Kytzia et al., 2004).
Pharmacological Effects : Studies on compounds like phenyl-β-D-glucopyranoside, structurally similar to 2-hexenyl-beta-glucopyranoside, have shown anti-inflammatory activities in specific cell models. This suggests potential therapeutic applications of structurally related compounds in treating inflammation and related diseases (Hwang & Lee, 2014).
Analytical Chemistry and Natural Product Research
Isolation from Natural Sources : Various studies have successfully isolated and identified glucoside compounds similar to 2-hexenyl-beta-glucopyranoside from different plant sources. These findings are significant for understanding the chemical diversity of plants and for the development of natural product-based applications (Mizutani et al., 1988).
Metabolomics Research : Metabolomics-oriented studies have involved the isolation and structural elucidation of compounds including glucopyranosides from plants like Arabidopsis thaliana. This contributes to a broader understanding of plant metabolomics and the role of glucosides in plant physiology (Nakabayashi et al., 2009).
Eigenschaften
CAS-Nummer |
117017-90-0 |
|---|---|
Produktname |
2-Hexenyl-beta-glucopyranoside |
Molekularformel |
C12H22O6 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[(E)-hex-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O6/c1-2-3-4-5-6-17-12-11(16)10(15)9(14)8(7-13)18-12/h4-5,8-16H,2-3,6-7H2,1H3/b5-4+/t8-,9-,10+,11-,12-/m1/s1 |
InChI-Schlüssel |
GZDNGWOBFHUEOM-BLYUPUKHSA-N |
Isomerische SMILES |
CCC/C=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
CCCC=CCOC1C(C(C(C(O1)CO)O)O)O |
Kanonische SMILES |
CCCC=CCOC1C(C(C(C(O1)CO)O)O)O |
Synonyme |
2-hexenyl-beta-D-glucopyranoside (E) 2-hexenyl-beta-glucopyranoside |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1-Adamantylcarbonyl)amino]butanoic acid](/img/structure/B56169.png)







![2,6-Bis[(dimethylamino)methyl]pyridin-3-ol](/img/structure/B56189.png)
![N'-[[2-[[18-Hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]methyl]-2-methyl-1,3-dithiolan-4-yl]methyl]-N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]butanediamide](/img/structure/B56190.png)

![(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one](/img/structure/B56195.png)

